GSK-LSD1 (often supplied as a dihydrochloride salt) is a potent, irreversible, and mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Developed in partnership with GlaxoSmithKline and validated by the Structural Genomics Consortium (SGC), it serves as a standardized chemical probe for epigenetic research. The compound covalently targets the flavin adenine dinucleotide (FAD) cofactor of LSD1, effectively blocking the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4). For procurement and assay standardization, the dihydrochloride formulation is highly practical due to its aqueous solubility (up to 20 mg/mL), which eliminates the need for organic solvents in sensitive cellular and in vivo models. Its rigorous validation makes it a reliable baseline material for high-throughput screening, target validation, and the development of next-generation epigenetic therapeutics [1].
Substituting GSK-LSD1 with older, non-selective monoamine oxidase (MAO) inhibitors, such as tranylcypromine (TCP), introduces severe confounding variables because TCP inhibits MAO-A and MAO-B at concentrations similar to or lower than those required for LSD1, masking true target-specific phenotypes [1]. Furthermore, attempting to substitute GSK-LSD1 with reversible, scaffolding-disrupting inhibitors (like SP-2509 or seclidemstat) fundamentally alters the mechanism of action; these reversible agents differentially impact the LSD1-CoREST complex and have been shown to inadvertently suppress natural killer (NK) cell metabolism and lysis capacity, an off-target effect not seen with catalytic inhibitors like GSK-LSD1 [2]. Finally, utilizing clinical-stage irreversible analogs such as GSK2879552 requires significantly higher dosing concentrations to achieve equivalent biochemical and cellular inhibition, increasing the risk of solvent-induced toxicity and off-target artifacts in precision assays [3].
In direct biochemical comparisons, GSK-LSD1 demonstrates an IC50 of 16 nM against LSD1, making it 10-fold more potent than its closely related clinical analog, GSK2879552, which exhibits an IC50 of 160 nM [1]. This high binding affinity is critical for researchers needing to establish maximum target engagement at the lowest possible concentration.
| Evidence Dimension | LSD1 Enzymatic Inhibition (IC50) |
| Target Compound Data | 16 nM |
| Comparator Or Baseline | GSK2879552 (160 nM) |
| Quantified Difference | 10-fold higher biochemical potency |
| Conditions | In vitro HTRF biochemical assay |
Procuring the more potent GSK-LSD1 allows for lower dosing in biochemical assays, minimizing solvent effects and ensuring strict target-specific engagement.
When applied to cancer cell lines, GSK-LSD1 induces profound gene expression changes and growth inhibition with an average EC50 of <5 nM [1]. In contrast, studies evaluating GSK2879552 across a panel of 20 acute myeloid leukemia (AML) cell lines reported a much higher average EC50 of 137 nM [2].
| Evidence Dimension | Cellular Growth Inhibition (EC50) |
| Target Compound Data | < 5 nM |
| Comparator Or Baseline | GSK2879552 (137 nM) |
| Quantified Difference | >27-fold greater cellular potency |
| Conditions | Multi-day cellular proliferation assays in AML/cancer cell lines |
The sub-nanomolar cellular potency of GSK-LSD1 ensures robust phenotypic readouts at low concentrations, drastically reducing the risk of off-target cytotoxicity in cell-based assays.
First-generation LSD1 inhibitors, such as tranylcypromine (TCP), are notorious for their non-selective inhibition of monoamine oxidases (MAO-A and MAO-B). GSK-LSD1 was engineered to overcome this, demonstrating >1000-fold selectivity for LSD1 over MAO-A, MAO-B, and the closely related LSD2 [1].
| Evidence Dimension | Selectivity Ratio (LSD1 vs. MAO-A/B) |
| Target Compound Data | >1000-fold selective |
| Comparator Or Baseline | Tranylcypromine (Non-selective, inhibits MAO-A/B concurrently) |
| Quantified Difference | Complete elimination of MAO-mediated activity at therapeutic doses |
| Conditions | Recombinant enzyme selectivity profiling |
This selectivity profile is mandatory for procurement when researchers must cleanly attribute phenotypic changes specifically to LSD1 rather than general monoamine oxidase blockade.
The dihydrochloride salt form of GSK-LSD1 offers excellent processability, achieving an aqueous solubility of 20 mg/mL (yielding a clear solution). This is a significant processability advantage over free-base forms or highly lipophilic experimental inhibitors that require high concentrations of DMSO or complex excipients (like Tween-80) for dissolution.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 20 mg/mL in H2O |
| Comparator Or Baseline | Free base LSD1 inhibitors (typically <1 mg/mL in H2O) |
| Quantified Difference | >20-fold improvement in aqueous solubility |
| Conditions | Standard laboratory conditions (H2O at room temperature) |
High aqueous solubility simplifies in vivo formulation and avoids vehicle-induced toxicity or precipitation artifacts in sensitive biological models.
As an SGC-validated chemical probe, GSK-LSD1 is a benchmark material for establishing baseline LSD1-dependent gene expression (e.g., CD11b induction) and validating the performance of novel, uncharacterized LSD1 inhibitors in high-throughput screening workflows [1].
Due to its high potency and lack of MAO off-target effects, GSK-LSD1 is a standard irreversible inhibitor for evaluating synergistic drug combinations, such as pairing with all-trans retinoic acid (ATRA) or GSK3 inhibitors in acute myeloid leukemia (AML) models [2].
Unlike reversible scaffolding inhibitors that can inadvertently suppress natural killer (NK) cell metabolism, GSK-LSD1 cleanly inhibits catalytic activity, making it a highly specific tool for studying LSD1's role in CD8+ T cell infiltration and NK cell-mediated tumor lysis [3].